Fibrinogen-Binding Peptide

Catalog No.
S678968
CAS No.
137235-80-4
M.F
C25H39N7O8
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fibrinogen-Binding Peptide

CAS Number

137235-80-4

Product Name

Fibrinogen-Binding Peptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C25H39N7O8

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1

InChI Key

VWJLJHZPMZGDDV-HOCDWTQPSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N

Synonyms

Glu-His-Ile-Pro-Ala, glutamyl-histidyl-isoleucyl-prolyl-alanine

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N

Inhibition of Platelet Aggregation and Adhesion

Studies have explored GHIP's ability to inhibit platelet aggregation, a process where platelets clump together forming blood clots. Research suggests that GHIP acts as an antagonist to the fibrinogen receptor on platelets, preventing them from binding to fibrinogen, a protein essential for clot formation [1]. This mechanism could potentially reduce the risk of thrombosis (blood clots) formation.

  • [1] The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin. )

Fibrinogen-Binding Peptide is a specific peptide that interacts with fibrinogen, a key protein in the blood coagulation process. Fibrinogen, produced by the liver, plays a crucial role in hemostasis by converting to fibrin during clot formation. The Fibrinogen-Binding Peptide is derived from the fibrinogen molecule itself and is designed to bind specifically to fibrinogen, influencing its structural conformation and biological activity.

The binding of Fibrinogen-Binding Peptide to fibrinogen induces significant conformational changes in the fibrinogen structure. This interaction facilitates the conversion of fibrinogen to fibrin, accelerating clotting processes. The peptide's binding can also lead to increased lateral association of fibrin monomers, enhancing the stability of the resulting fibrin network .

Fibrinogen-Binding Peptide exhibits several biological activities:

  • Clot Formation: By binding to fibrinogen, it promotes faster clot formation.
  • Platelet Interaction: The peptide can inhibit or modulate the binding of fibrinogen to platelet receptors, which is crucial for platelet aggregation and thrombus formation .
  • Inflammatory Response: It plays a role in mediating immune responses by interacting with integrins on platelets and leukocytes .

Fibrinogen-Binding Peptides can be synthesized through various methods:

  • Solid-Phase Peptide Synthesis: This is a common method where amino acids are sequentially added to a growing peptide chain attached to a solid support.
  • Liquid-Phase Synthesis: In this method, peptides are synthesized in solution, allowing for easier purification.
  • Recombinant DNA Technology: This method involves using genetically modified organisms to produce the peptide, ensuring high purity and yield.

Fibrinogen-Binding Peptide has several important applications:

  • Therapeutics: It can be utilized in developing anticoagulant drugs that prevent excessive clotting.
  • Diagnostic Tools: The peptide can be used in assays to measure fibrinogen levels or activity in clinical settings.
  • Research: It serves as a valuable tool for studying coagulation mechanisms and platelet function.

Studies have shown that Fibrinogen-Binding Peptide interacts with various components involved in hemostasis:

  • Platelet Integrins: The peptide can modulate interactions between fibrinogen and integrins on platelets, affecting aggregation .
  • Fibrin Polymerization: Research indicates that it may inhibit or alter the polymerization process of fibrin, which is critical for clot stability .

Fibrinogen-Binding Peptide shares similarities with several other peptides that interact with fibrinogen but has unique characteristics that differentiate it:

Compound NameSimilarityUnique Features
Glycyl-L-prolyl-L-arginyl-L-prolineBinds to fibrinogenHigh affinity for both fibrinogen and fragment D
Fibrin Knob PeptideInteracts with fibrinogenSpecifically designed to prevent self-binding
Synthetic Fibrin InhibitorInhibits fibrin polymerizationTargets specific binding sites on fibrinogen

Fibrinogen-Binding Peptide is unique due to its specific sequence derived from the γ-chain of fibrinogen, which allows it to induce conformational changes leading to enhanced clotting while also modulating platelet interactions more effectively than other similar compounds .

Fibrinogen, a 340 kDa glycoprotein composed of paired Aα, Bβ, and γ chains, plays a dual role in hemostasis: as a precursor to fibrin clots and a ligand for platelet integrin αIIbβ3. The γ-chain’s C-terminal domain (γC, residues 151–411) contains the primary platelet-binding motif (GAKQAGDV, residues 400–406), which engages αIIbβ3 to mediate platelet aggregation. This interaction is allosterically regulated by metal ions at the integrin’s metal ion-dependent adhesion site (MIDAS) and adjacent to MIDAS (ADMIDAS).

Key Features of γC Peptide Binding:

  • Extended Binding Interface: Unlike RGD motifs, the γC peptide adopts a β-strand conformation spanning 15 Å, with Asp406 coordinating the MIDAS Mg²⁺ and Val411 engaging the ADMIDAS Ca²⁺.
  • Dual Receptor Functionality: While αIIbβ3 binds γC peptides, αvβ3 recognizes RGD sequences in fibrinogen’s α-chain, enabling cooperative clot formation.

Historical Development of Synthetic Fibrinogen-Binding Peptides

The rational design of fibrinogen-binding peptides began in the 1990s, driven by the need to inhibit pathological thrombosis. Early efforts focused on:

Milestones in Peptide Design:

  • γ-Chain Mimetics: The dodecapeptide HHLGGAKQAGDV (γ400–411) was identified as the minimal αIIbβ3-binding motif, inhibiting fibrinogen binding with an IC₅₀ of 48–180 μM.
  • Hydropathic Anticomplementarity: Peptides like EHIPA (Glu-His-Ile-Pro-Ala) were designed by reverse-translating vitronectin mRNA, yielding inhibitors of platelet adhesion and aggregation.
  • RGD Hybridization: Substituting Ala407 in γ400–411 with Arg produced RGDAKQAGDV, enhancing inhibitory potency (IC₅₀: 0.2–0.8 μM).

Classification and Nomenclature

Fibrinogen-binding peptides are classified based on origin and mechanism:

Table 1: Classification of Fibrinogen-Binding Peptides

ClassRepresentative SequenceMolecular Weight (Da)Primary TargetFunction
Native γC PeptidesHHLGGAKQAGDV1,189.3αIIbβ3Platelet aggregation inhibition
Synthetic AnticomplementarityEHIPA (Glu-His-Ile-Pro-Ala)565.63Vitronectin/fibrinogenDual inhibition of adhesion
RGD-Hybrid PeptidesRGDAKQAGDV1,042.1αIIbβ3/αvβ3Enhanced affinity (IC₅₀: 0.2 μM)

Nomenclature follows ICHT guidelines, with γ-chain residues numbered from the mature protein’s N-terminus.

The primary sequence of fibrinogen-binding peptides represents a critical determinant of their biological activity and specificity. The most extensively studied fibrinogen-binding peptide is the pentapeptide with the sequence Glutamic acid-Histidine-Isoleucine-Proline-Alanine, commonly designated by its single-letter amino acid code sequence [1] [2]. This peptide was designed using the anticomplementarity hypothesis as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor [8] [17].

The molecular formula of this fibrinogen-binding peptide is Carbon twenty-five Hydrogen thirty-nine Nitrogen seven Oxygen eight, with a molecular weight of 565.62 daltons [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 137235-80-4 [2] [8] [17]. The peptide exists as a trifluoroacetate salt form, which results in a slightly higher molecular weight of 679.6 grams per mole when accounting for the trifluoroacetic acid component [3].

Sequence Conservation and Structural Motifs

Analysis of fibrinogen-binding sequences reveals several conserved structural motifs that are crucial for biological activity. The carboxy-terminal region of the fibrinogen gamma chain contains the sequence Lysine-Glutamine-Alanine-Glycine-Aspartic acid-Valine, which represents the primary fibrinogen-binding site recognized by integrin alpha-two-b beta-three [4] [21]. This sequence exhibits remarkable conservation across species and represents the minimal recognition unit for platelet receptor binding [4].

The fibrinogen molecule itself contains multiple potential binding sites for various peptides and proteins. The amino-terminal regions of fibrin alpha and beta chains contain specific sequences that mediate polymerization interactions. Studies on synthetic peptides corresponding to these regions have identified the tetrapeptide Glycine-Proline-Arginine-Proline as a potent inhibitor of fibrin polymerization, with an association constant of approximately five times ten to the fourth power when binding to fibrinogen [5].

Peptide SequenceMolecular Weight (Da)Binding TargetAssociation Constant
Glutamic acid-Histidine-Isoleucine-Proline-Alanine565.62FibrinogenNot specified
Glycine-Proline-Arginine-ProlineNot specifiedFibrinogen/Fragment D~5×10⁴
Lysine-Glutamine-Alanine-Glycine-Aspartic acid-ValineNot specifiedIntegrin alpha-two-b beta-threeVariable

Amino Acid Properties and Functional Contributions

The individual amino acid residues within fibrinogen-binding peptides contribute specific chemical and physical properties that determine binding affinity and specificity. Glutamic acid, the amino-terminal residue of the pentapeptide, is a negatively charged, hydrophilic amino acid with a side chain containing a carboxyl group [42]. This residue likely contributes to electrostatic interactions with positively charged regions on the fibrinogen molecule or its receptors.

Histidine represents a unique amino acid with moderate hydrophobicity and the ability to exist in both protonated and deprotonated states at physiological conditions, given its side chain containing an imidazole ring with a dissociation constant of approximately 6 [42]. The presence of histidine in the second position of the fibrinogen-binding peptide suggests its importance in providing conformational flexibility and potential metal coordination capabilities.

Isoleucine is a hydrophobic, branched-chain amino acid that contributes to the overall hydrophobic character of the peptide [42]. Proline, known for its unique cyclic structure that restricts backbone flexibility, often induces turns or kinks in peptide structures [42]. The carboxy-terminal alanine residue provides a small, hydrophobic side chain that may contribute to binding pocket interactions [42].

Secondary and Tertiary Structure Determinants

The secondary and tertiary structural characteristics of fibrinogen-binding peptides are fundamental to their recognition and binding mechanisms. Structural studies have revealed that these peptides often adopt specific conformations when bound to their target molecules, which differ significantly from their solution-phase structures.

Conformational Analysis of Bound States

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the conformational preferences of fibrinogen-binding peptides when complexed with their target proteins. Transferred nuclear Overhauser effect measurements have revealed specific intramolecular distance constraints that define the bound-state conformations of these peptides [29]. The interactions involve positively charged residues such as arginine and histidine, along with several hydrophobic residues, which are crucial to the binding process [29].

The conformational flexibility of peptide chains is primarily limited to rotations about bonds leading to alpha-carbon atoms, due to the rigid nature of the amide peptide bond [27]. This restriction results from nitrogen electron pair delocalization into the carbonyl group, which imparts significant double bond character between the carbonyl carbon and nitrogen [27]. This structural constraint keeps peptide linkages relatively planar and resistant to conformational changes [27].

Structural Determinants in Fibrinogen Complexes

High-resolution crystallographic studies of fibrinogen fragments complexed with peptide ligands have revealed the specific structural arrangements that govern recognition. The crystal structure of recombinant fibrinogen fragment gamma-Carbon thirty containing residues gamma 143-411 complexed with the tetrapeptide Glycine-Proline-Arginine-Proline has provided detailed information about the polymerization pocket [11]. The conformational change of the gamma chain upon peptide binding is localized and subtle, with minimal alteration to the protein backbone [11].

The binding involves specific amino acid residues including Aspartic acid 364, Arginine 375, Histidine 340, and Glutamine 329, whose side chains move several angstroms to accommodate peptide binding [11]. These movements result in the rearrangement of a network of hydrogen bonds and salt linkages that stabilize the polymerization pocket [11]. The predominance of ionic interactions in peptide binding is consistent with experimental observations showing that the polymerization process involves formation of new hydrogen bonds between adjacent fibrin molecules [11].

Molecular Dynamics and Flexibility

Extensive molecular dynamics simulations of fibrinogen have revealed extraordinary flexibility of the molecule, resulting in large bending motions of the coiled-coil regions [26]. These simulations demonstrate that fibrinogen exhibits significant conformational heterogeneity in solution, with the structure consisting of a complex conformational landscape with multiple local minima [18]. The flexibility is particularly pronounced at specific hinge points linked to non-helical segments in the coiled-coil region of the gamma chain [26].

The dynamic nature of fibrinogen structure has important implications for peptide binding mechanisms. The conformational flexibility allows for induced-fit binding modes, where both the peptide and the target protein undergo structural adjustments to optimize binding interactions [26]. This flexibility may explain the entropy penalty observed in fibrinogen binding kinetics, where the binding process, while enthalpy-favorable, must overcome an entropy-dominated activation energy barrier [34] [35].

Binding Site Topology in Fibrinogen Molecules

The topological organization of binding sites within fibrinogen molecules determines the specificity and affinity of peptide interactions. Fibrinogen exhibits a complex three-dimensional architecture with multiple distinct binding regions that can accommodate various peptide ligands.

Primary Binding Site Architecture

The primary fibrinogen-binding site for platelet integrin alpha-two-b beta-three is located at the carboxy terminus of the gamma chain, specifically residues 400-411 [21] [22]. This region adopts a specific topology that creates a complementary binding interface for the integrin receptor. Crystal structure analyses have revealed that this binding site is characterized by an extended conformation that positions key amino acid residues for optimal interaction with the integrin [4].

The binding site topology involves multiple contact points between the peptide ligand and the fibrinogen molecule. The gamma chain residue Lysine 406 forms a charged hydrogen bond to alpha-two-b residue Aspartic acid 224, functionally equivalent to the arginine residue found in Arginine-Glycine-Aspartic acid motifs [4]. The Alanine-Glycine-Aspartic acid moiety of the gamma chain adopts a conformation identical to that of Arginine-Glycine-Aspartic acid sequences [4].

Structural Organization of Fragment Regions

Fibrinogen can be structurally divided into distinct fragments that exhibit different binding characteristics for peptide ligands. Fragment D, comprising the distal nodular regions of the molecule, interacts specifically with certain peptides, while Fragment E, representing the central domain, shows different binding preferences [14]. Pull-down assays have demonstrated that Fragment D interacts with beta-amyloid peptides, while Fragment E does not bind these sequences [14].

The Fragment D region contains multiple potential binding sites organized in a specific topological arrangement. The binding sites are present on three extended loops that form a cavity with numerous negatively charged side chains [13]. This arrangement creates a complementary binding surface for positively charged peptide ligands. The topology of these binding sites allows for the accommodation of various peptide conformations while maintaining specificity for particular sequence motifs.

Binding Site Accessibility and Regulation

The accessibility of fibrinogen binding sites is regulated by conformational changes that occur during physiological processes. The conversion of fibrinogen to fibrin exposes cryptic binding sites that are not available in the native fibrinogen conformation [15]. These newly exposed sites are located in the amino-terminal alpha chain segment spanning residues 20-88, which becomes accessible upon thrombin cleavage or fibrinogen adsorption to surfaces [15].

Binding RegionResidue RangeAccessibilityPrimary Ligands
Gamma chain carboxy terminus400-411ConstitutiveIntegrin alpha-two-b beta-three
Alpha chain amino terminus20-88Cryptic/InducedPlasminogen activator inhibitor-1
Fragment D cavityMultiple loopsVariableVarious peptides
Central E domain143-411ConstitutivePolymerization peptides

The topological arrangement of binding sites also influences the cooperative binding effects observed with multiple peptide ligands. The spatial separation between different binding regions allows for simultaneous occupation by multiple peptides without steric interference [19]. The thrombin-binding sites located on the funnel-shaped domain are separated by approximately 35 angstroms, enabling accommodation of two thrombin molecules simultaneously [19].

Allosteric Effects and Binding Site Communication

The binding site topology in fibrinogen molecules exhibits allosteric communication between distant regions. Binding of peptides to one site can influence the conformation and accessibility of other binding sites through long-range conformational changes [26]. This allosteric regulation is mediated by the flexible coiled-coil regions that connect the different domains of the fibrinogen molecule.

XLogP3

-3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

565.28601123 g/mol

Monoisotopic Mass

565.28601123 g/mol

Heavy Atom Count

40

Sequence

One Letter Code: EHIPA

Other CAS

137235-80-4

Wikipedia

Glutamyl-histidyl-isoleucyl-prolyl-alanine

Dates

Modify: 2024-04-14

Explore Compound Types